molecular formula C10H7NO3S B12189652 Spiro[1,3-oxathiolane-2,3'-indoline]-5,7-dione

Spiro[1,3-oxathiolane-2,3'-indoline]-5,7-dione

Cat. No.: B12189652
M. Wt: 221.23 g/mol
InChI Key: QIJZXHLFSKXALH-UHFFFAOYSA-N
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Description

Spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione is a spirocyclic compound that features a unique structure combining an oxathiolane ring and an indoline moiety Spirocyclic compounds are characterized by their distinctive three-dimensional architecture, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione typically involves multicomponent reactions (MCRs) that are known for their efficiency and environmental friendliness. One common method involves the reaction of isatin-based ketimines with pyridinium salts and alkynes in the presence of a base such as DABCO under microwave irradiation . This method offers high yields (70-95%) and short reaction times (7-15 minutes) .

Industrial Production Methods

While specific industrial production methods for spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione are not well-documented, the principles of green chemistry and scalable multicomponent reactions can be applied. The use of environmentally benign solvents, catalysts, and energy-efficient processes are key considerations for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or water to promote green chemistry principles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxindoles, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione is unique due to its oxathiolane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

spiro[1,3-oxathiolane-2,3'-1H-indole]-2',5-dione

InChI

InChI=1S/C10H7NO3S/c12-8-5-15-10(14-8)6-3-1-2-4-7(6)11-9(10)13/h1-4H,5H2,(H,11,13)

InChI Key

QIJZXHLFSKXALH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2(S1)C3=CC=CC=C3NC2=O

Origin of Product

United States

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